molecular formula C9H8BrN3O2 B2993288 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 937601-34-8

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2993288
CAS No.: 937601-34-8
M. Wt: 270.086
InChI Key: XZNCNTQHIIHHHC-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Mechanism of Action

Target of Action

The primary targets of “3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines can adjust to the active site of the desired target . This suggests that “this compound” may interact with its targets in a similar manner, leading to changes in the target’s function or activity.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been shown to have significant potential for the development of active small molecules , suggesting that they may affect multiple biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2,5-dimethylpyrazolo[1,5-a]pyrimidine, followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Electrophilic Addition: The presence of multiple reaction centers allows for electrophilic addition reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties and potential as a drug candidate.

    Industry: Utilized in the development of materials with unique photophysical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Uniqueness

3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile scaffold for various applications.

Properties

IUPAC Name

3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-4-3-6(9(14)15)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNCNTQHIIHHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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